1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone
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Overview
Description
1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE typically involves multiple steps, including the formation of the indole and pyridoindole rings, followed by the introduction of the chloro and methoxyethyl groups. Common reagents used in these reactions include chlorinating agents, methoxyethylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogenation, alkylation, and other substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHOXYETHYL)-1H-INDOLE: A related indole derivative with similar structural features.
8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE: Another compound with a similar pyridoindole core.
Uniqueness
1-(8-CHLORO-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-1-ETHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24ClN3O3 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-[1-(2-methoxyethyl)indol-4-yl]oxyethanone |
InChI |
InChI=1S/C24H24ClN3O3/c1-30-12-11-27-9-7-17-22(27)3-2-4-23(17)31-15-24(29)28-10-8-21-19(14-28)18-13-16(25)5-6-20(18)26-21/h2-7,9,13,26H,8,10-12,14-15H2,1H3 |
InChI Key |
RAVBLXOHXGKVJN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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